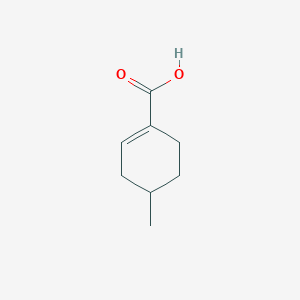

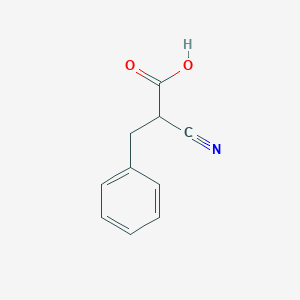

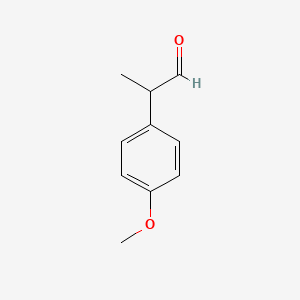

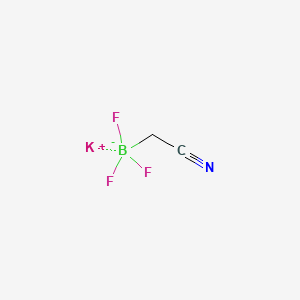

(2,3-Dichlorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone

カタログ番号 B1360486

CAS番号:

898763-70-7

分子量: 332.2 g/mol

InChIキー: YBTVWKMREPUAKT-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “(2,3-Dichlorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone” is a complex organic molecule. Unfortunately, there is limited information available specifically for this compound .

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of a pyrrole derivative with a phenyl derivative . For example, the Paal–Knorr reaction was performed to synthesize 3-(2,5-dimethyl-1H-pyrrol-1-yl)benzonitrile by the condensation of 3-aminobenzonitrile with 2,5-hexanedione .Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The compound contains a pyrrole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex and varied. The presence of the pyrrole ring and phenyl groups in the molecule suggests that it could participate in a variety of chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not available in the current literature .科学的研究の応用

Synthesis and Structural Analysis

- A variety of N-phenylpyrazolyl aryl methanone derivatives, including compounds with structures related to the chemical , have been synthesized for their potential herbicidal and insecticidal activities (Wang et al., 2015).

Biological Activity and Applications

- Compounds similar in structure have been investigated for their in vivo anti-inflammatory and in vitro antibacterial activities, showing promise in these areas (Ravula et al., 2016).

- Another study highlights the antimicrobial activity of related compounds, underscoring their potential in combating bacterial and fungal infections (Sivakumar et al., 2021).

Novel Synthesis Methods

- Innovative synthetic methods for pyrrole derivatives, which may include the chemical , have been developed. These methods are more environmentally friendly and yield higher results compared to traditional methods (Kaur & Kumar, 2018).

Molecular Structure and Docking Studies

- Molecular docking studies and structural analyses of related compounds indicate potential benefits as molecular templates for anti-inflammatory activity (C. Sivakumar et al., 2021).

Anticancer and Antimicrobial Agents

- Some derivatives have been investigated for their anticancer activity, showing potential against various cancer cell lines, as well as for their antimicrobial properties (Katariya et al., 2021).

Antiviral Activity

- Research on N1-nicotinoyl-3-(4-hydroxy-3-methyl phenyl)-5-(substituted phenyl)-2-pyrazolines, structurally related compounds, shows in vitro anti-viral activity, particularly with electron withdrawing group substituted analogs (Ali et al., 2007).

特性

IUPAC Name |

(2,3-dichlorophenyl)-[2-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15Cl2NO/c19-16-9-5-8-15(17(16)20)18(22)14-7-2-1-6-13(14)12-21-10-3-4-11-21/h1-9H,10-12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBTVWKMREPUAKT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCN1CC2=CC=CC=C2C(=O)C3=C(C(=CC=C3)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15Cl2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40643950 |

Source

|

| Record name | (2,3-Dichlorophenyl){2-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40643950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,3-Dichlorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone | |

CAS RN |

898763-70-7 |

Source

|

| Record name | (2,3-Dichlorophenyl){2-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40643950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

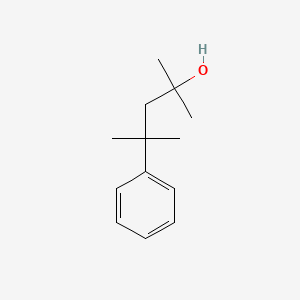

4-Methylcyclohex-1-ene-1-carboxylic acid

5333-31-3

2,4-Dimethyl-4-phenylpentan-2-ol

5340-85-2

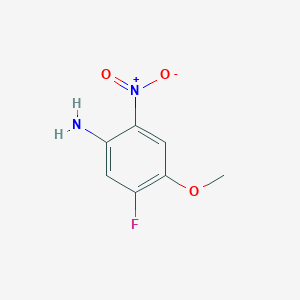

5-Fluoro-4-methoxy-2-nitroaniline

446-20-8

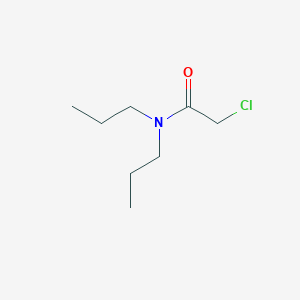

2-Chloro-N,N-dipropylacetamide

2315-37-9